molecular formula C9H5F5O B1325224 3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone CAS No. 898787-49-0

3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone

Cat. No. B1325224
CAS RN: 898787-49-0
M. Wt: 224.13 g/mol
InChI Key: YYGSSUXFNAKYFC-UHFFFAOYSA-N
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Description

The compound “3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone” is a fluorinated organic compound. Fluorinated compounds are often used in the pharmaceutical and agricultural industries due to their unique properties .


Chemical Reactions Analysis

The chemical reactions involving “3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone” would depend on its specific chemical structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined through experimental methods .

Scientific Research Applications

Synthesis of Fluorine-Containing Compounds

The compound 3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone has been utilized in the synthesis of fluorine-containing heterocycles. It serves as a synthetic equivalent of trifluoropyruvaldehyde, facilitating the synthesis of 4-trifluoromethylimidazoles and 2-trifluoromethylquinoxaline, demonstrating its utility in creating fluorine-rich organic molecules (Kamitori, 2003).

Development of Pharmaceutical Compounds

This compound has also found applications in the development of pharmaceutical compounds. For instance, heterocyclic derivatives of 3-substituted-1,1,1-trifluoro-2-propanones have been synthesized as inhibitors of esterolytic enzymes. This showcases the potential of such compounds in medicinal chemistry, particularly in enzyme inhibition (Székács et al., 1990).

Chemical Reactivity and Transformations

The reactivity of compounds like 3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone has been a subject of study too. Investigations into their behavior with various reagents, such as dienes, nucleophiles, and Grignard compounds, have provided insights into their chemical properties and potential applications in more complex organic syntheses (Schneider & Siegemund, 1985).

Role in Polymer Science

Furthermore, this compound has been used in polymer science. For instance, copolymers of trisubstituted ethylenes with styrene, involving dihalophenyl-propenoates, were synthesized and characterized, indicating the versatility of such fluorine-containing compounds in creating novel polymeric materials (Kharas et al., 2000).

Mechanism of Action

  • Target of Action Acetylcholinesterase (AChE): 3,5-difluoroacetophenone has been shown to bind to and inhibit the activity of acetylcholinesterase. AChE is an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in nerve signal transmission.
  • Mode of Action Interaction with Monoamine Oxidase (MAO): Additionally, this compound interacts with monoamine oxidase, an enzyme responsible for metabolizing neurotransmitters like serotonin and dopamine.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Proper handling and disposal procedures should always be followed to ensure safety .

properties

IUPAC Name

3-(3,5-difluorophenyl)-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O/c10-6-1-5(2-7(11)4-6)3-8(15)9(12,13)14/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGSSUXFNAKYFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645238
Record name 3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone

CAS RN

898787-49-0
Record name 3-(3,5-Difluorophenyl)-1,1,1-trifluoro-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898787-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,5-Difluorophenyl)-1,1,1-trifluoropropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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